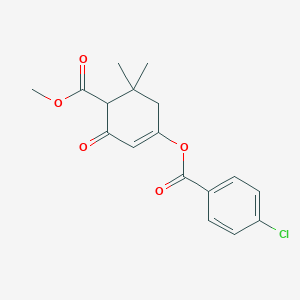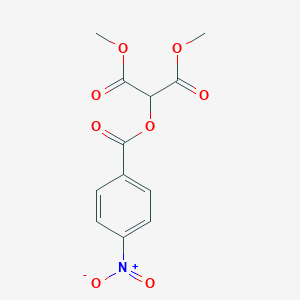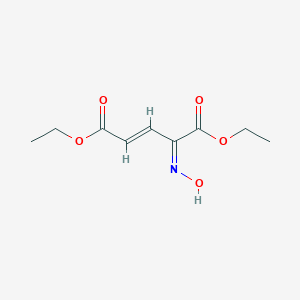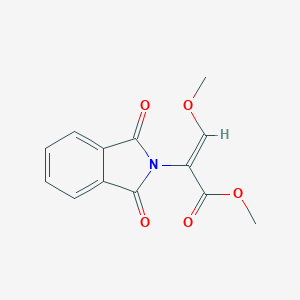![molecular formula C23H30N6O7 B296126 2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B296126.png)
2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound is notable for its intricate structure, which includes a piperazine ring and a trimethoxybenzoate group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE involves multiple stepsThe final step involves the esterification of the compound with 3,4,5-trimethoxybenzoic acid under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the purine moiety. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other xanthine derivatives and purine-based molecules. For example:
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Properties
Molecular Formula |
C23H30N6O7 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H30N6O7/c1-26-19-17(20(30)27(2)23(26)32)29(22(25-19)28-8-6-24-7-9-28)10-11-36-21(31)14-12-15(33-3)18(35-5)16(13-14)34-4/h12-13,24H,6-11H2,1-5H3 |
InChI Key |
FJJDFWFMTJCZBG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)


![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B296058.png)


![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)
![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
